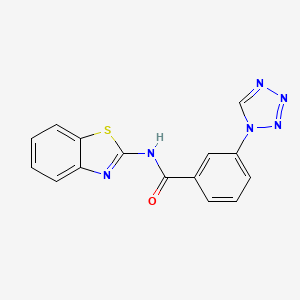
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA belongs to the class of amides and is synthesized using a specific method, which will be discussed in detail.
作用机制
The exact mechanism of action of TTPA is still not fully understood. However, studies have suggested that TTPA exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and reducing the expression of pro-inflammatory cytokines. TTPA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
TTPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. TTPA has also been shown to reduce the levels of lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, TTPA has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of TTPA is its high yield synthesis method, which makes it easy to obtain in large quantities. Additionally, TTPA exhibits excellent stability and solubility in various solvents, making it suitable for various lab experiments. However, one of the limitations of TTPA is its relatively low potency compared to other anti-inflammatory and antioxidant compounds.
未来方向
There are several future directions for TTPA research, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, TTPA can be further studied for its potential applications in drug delivery systems, such as nanoparticles and liposomes. Furthermore, TTPA can be studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, TTPA can be further investigated for its potential use as a catalyst in various organic reactions.
Conclusion:
In conclusion, TTPA is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA exhibits anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. TTPA also has potential applications in materials science and catalysis. Further research is needed to fully understand the mechanism of action of TTPA and to develop more potent analogs with improved pharmacokinetic properties.
合成方法
The synthesis of TTPA involves the reaction between 2-tert-butylphenylamine and 2,3,5-trimethylphenoxyacetyl chloride in the presence of a base. The reaction takes place at room temperature, and the resulting TTPA is obtained in high yield. The chemical structure of TTPA is confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.
科学研究应用
TTPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TTPA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. TTPA has also been studied for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers. Additionally, TTPA has been used as a catalyst in various organic reactions, including the synthesis of esters and amides.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14-11-15(2)16(3)19(12-14)24-13-20(23)22-18-10-8-7-9-17(18)21(4,5)6/h7-12H,13H2,1-6H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGYDWOBPOLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)
![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)

![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)